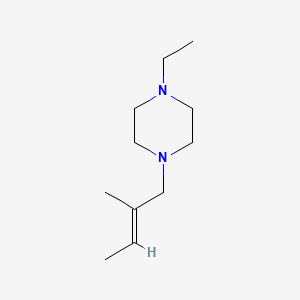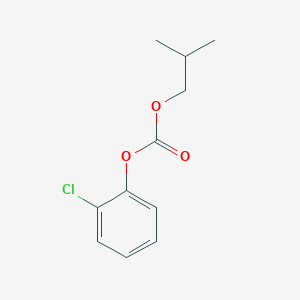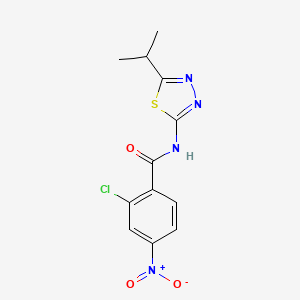
N,N-diethyl-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(4-methylphenoxy)acetamide, also known as DEET, is a widely used insect repellent that has been in use for over six decades. It is the most effective and commonly used insect repellent that provides protection against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is a colorless, odorless, and oily liquid that is used in various formulations, including sprays, lotions, and wipes.
Wirkmechanismus
N,N-diethyl-2-(4-methylphenoxy)acetamide works by interfering with the insect's olfactory system, which is responsible for detecting the presence of humans and animals. N,N-diethyl-2-(4-methylphenoxy)acetamide blocks the receptors in the insect's antennae, which prevents them from detecting the presence of humans and animals. This makes it difficult for insects to locate and bite their prey.
Biochemical and Physiological Effects
N,N-diethyl-2-(4-methylphenoxy)acetamide has been found to have a minimal impact on human health when used as directed. However, N,N-diethyl-2-(4-methylphenoxy)acetamide can cause skin irritation in some individuals, especially when used in high concentrations. N,N-diethyl-2-(4-methylphenoxy)acetamide can also be toxic when ingested or inhaled in large amounts. N,N-diethyl-2-(4-methylphenoxy)acetamide has been found to be safe for use in pregnant and nursing women when used as directed.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2-(4-methylphenoxy)acetamide is a widely used insect repellent in laboratory experiments due to its effectiveness against various insects. N,N-diethyl-2-(4-methylphenoxy)acetamide is also readily available and easy to use. However, N,N-diethyl-2-(4-methylphenoxy)acetamide has some limitations in laboratory experiments, including its potential impact on the behavior and physiology of insects. N,N-diethyl-2-(4-methylphenoxy)acetamide can also interfere with the results of certain experiments, especially those that involve the study of insect behavior.
Zukünftige Richtungen
Future research on N,N-diethyl-2-(4-methylphenoxy)acetamide should focus on developing more effective and safer insect repellents that are less toxic to humans and the environment. Research should also focus on understanding the long-term effects of N,N-diethyl-2-(4-methylphenoxy)acetamide exposure on human health and the environment. Additionally, research should focus on developing new methods for synthesizing N,N-diethyl-2-(4-methylphenoxy)acetamide that are more efficient and cost-effective. Finally, research should focus on developing new formulations of N,N-diethyl-2-(4-methylphenoxy)acetamide that are more convenient and easier to use.
Synthesemethoden
N,N-diethyl-2-(4-methylphenoxy)acetamide can be synthesized through various methods, including the reaction of N,N-diethylamine with 4-methylphenoxyacetyl chloride. Another method involves the reaction of N,N-diethylamine with 4-methylphenoxyacetic acid in the presence of thionyl chloride. The synthesis of N,N-diethyl-2-(4-methylphenoxy)acetamide is a complex process that requires specialized equipment and trained personnel.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(4-methylphenoxy)acetamide has been extensively studied for its insect repellent properties and has been found to be highly effective against various insects, including mosquitoes, ticks, and fleas. N,N-diethyl-2-(4-methylphenoxy)acetamide is used in various applications, including personal care products, household insecticides, and agricultural pesticides. N,N-diethyl-2-(4-methylphenoxy)acetamide is also used in the military to protect soldiers from insect-borne diseases.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIYISUNEPZFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)



![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)


